1-[5-(2-Nitrophenyl)thien-2-yl]ethanone
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Overview
Description
1-[5-(2-Nitrophenyl)thien-2-yl]ethanone is an organic compound with the molecular formula C12H9NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrophenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by oxidation to yield the desired product. The reaction typically requires solvents such as toluene or 1,4-dioxane and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also crucial considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-[5-(2-Nitrophenyl)thien-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-[5-(4-Nitrophenyl)thien-2-yl]ethanone: Similar structure but with a different position of the nitro group.
2-Acetylthiophene: Lacks the nitrophenyl group but shares the thiophene core.
2-Nitrothiophene: Contains the nitro group on the thiophene ring but lacks the ethanone moiety.
Uniqueness: 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct electronic properties and biological activities compared to similar compounds .
Properties
IUPAC Name |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTZHTNRBWCOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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